1-(Trifluoroacetyl)-L-proline

Description

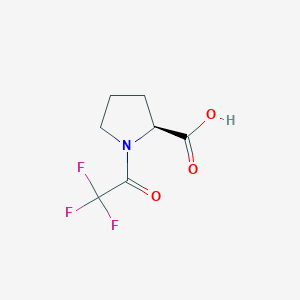

Structure

3D Structure

Properties

Molecular Formula |

C7H8F3NO3 |

|---|---|

Molecular Weight |

211.14 g/mol |

IUPAC Name |

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)/t4-/m0/s1 |

InChI Key |

PHJVUZNDIHXSDI-BYPYZUCNSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Trifluoroacetyl L Proline

Direct Synthesis Routes to 1-(Trifluoroacetyl)-L-proline

The direct synthesis of 1-(trifluoroacetyl)-L-proline, also known as N-trifluoroacetyl-L-proline (TFA-L-Proline), is primarily achieved through the acylation of the secondary amine of the proline ring.

Acylation Reactions Utilizing Trifluoroacetic Anhydride (B1165640) or Trifluoroacetyl Chloride

The most common and historically significant method for the N-trifluoroacetylation of amino acids, including L-proline, involves the use of trifluoroacetic anhydride. orgsyn.org This reagent is highly reactive and readily acylates the proline nitrogen. The reaction is typically performed by treating L-proline with trifluoroacetic anhydride.

However, the high reactivity of trifluoroacetic anhydride can be a double-edged sword, leading to several disadvantages. These include the potential for unwanted side reactions, such as the cleavage of amide or peptide bonds if other susceptible functional groups are present. orgsyn.org Furthermore, the reaction can produce unsymmetrical anhydrides between the newly formed N-trifluoroacetylamino acid and the trifluoroacetic acid byproduct. An excess of trifluoroacetic anhydride has also been reported to potentially cause racemization at asymmetric centers. orgsyn.org

Alternatively, trifluoroacetyl chloride can be employed for the acylation. While it is also a potent acylating agent, its gaseous nature can make it more difficult to handle in a laboratory setting. google.com The synthesis of trifluoroacetyl chloride itself can be achieved through methods like the catalytic chlorination of trifluoroacetaldehyde (B10831) (fluoral) over an active carbon catalyst. google.com

A general representation of the acylation reaction is depicted below: L-Proline + Trifluoroacetylating Agent → 1-(Trifluoroacetyl)-L-proline

| Trifluoroacetylating Agent | Key Characteristics |

| Trifluoroacetic Anhydride | Inexpensive, readily available, highly reactive. |

| Trifluoroacetyl Chloride | Commercially useful, can be synthesized via catalytic chlorination of fluoral. |

Classical Peptide Synthesis Strategies Incorporating Trifluoroacetyl Protection

The trifluoroacetyl (TFA) group serves as a crucial N-protecting group in peptide synthesis, particularly for sterically hindered sequences. rsc.org Its electron-withdrawing nature enhances the electrophilicity of the protected amino acid and increases the acidity of the N-H moiety, which can facilitate specific reactions like site-selective N-alkylation. rsc.org

In solid-phase peptide synthesis (SPPS), the TFA group's stability and specific cleavage conditions are exploited. For instance, in a synthesis strategy involving a complex peptide like 1-[N2-((S)-ethoxycarbonyl)-3-phenylpropyl)-N6-trifluoroacetyl]-L-lysyl-L-proline, the N6-trifluoroacetyl group on the lysine (B10760008) side chain remains intact during the coupling with L-proline, demonstrating its utility as an orthogonal protecting group. google.com The use of trifluoroacetic acid (TFA) is a common step for the cleavage of other protecting groups, like the Boc group, or for the final cleavage of the peptide from the resin support. peptide.comyoutube.com

Mechanistic Studies of Trifluoroacetylation Processes

Significant research has been conducted to understand the mechanisms of trifluoroacetylation, especially unintended side reactions during peptide synthesis. A notable mechanism for unwanted trifluoroacetylation in solid-phase peptide synthesis has been identified that is independent of the coupling step. nih.govpnas.orgnih.gov

This process involves the formation of trifluoroacetoxymethyl groups on the resin support. nih.govnih.gov These groups are generated from pre-existing hydroxymethyl sites on the resin during treatment with trifluoroacetic acid, a reagent commonly used for deprotection. nih.govnih.gov The trifluoroacetyl group is then transferred from these resin-bound trifluoroacetoxymethyl groups to the free amine of a resin-bound peptide during the subsequent neutralization step with a tertiary amine. nih.govnih.gov This transfer can occur at a rate of approximately 1-2% per cycle of acid/base treatment, leading to the undesirable termination of the growing peptide chain. nih.govnih.gov

Synthesis of Related Chiral Precursors and Derivatives

The synthesis of derivatives of 1-(trifluoroacetyl)-L-proline, particularly the corresponding acid chloride, provides versatile reagents for further chemical transformations.

Preparation of N-Trifluoroacetylprolyl Chloride and Analogues

N-Trifluoroacetylprolyl chloride is a key chiral derivatizing agent used frequently in analytical chemistry, for instance, in gas chromatography to determine the enantiomeric ratios of amino acids and other chiral compounds like psychoactive drugs. smolecule.comsigmaaldrich.com

The synthesis of N-trifluoroacetylprolyl chloride is generally achieved through the direct acylation of prolyl chloride using either trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine. smolecule.com Starting with enantiomerically pure L-proline derivatives ensures the production of the chiral acid chloride, which is essential for its applications in stereoselective analysis and synthesis. smolecule.com

| Derivative | IUPAC Name | CAS Number | Molecular Formula |

| N-Trifluoroacetyl-L-prolyl chloride | (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride | 36724-68-2 | C7H7ClF3NO2 |

Approaches to Prevent Unwanted Trifluoroacetylation in Peptide Synthesis

Given that unwanted trifluoroacetylation is a significant side reaction that can terminate peptide chain growth and complicate purification, effective prevention strategies have been developed. nih.gov

One major source of this side reaction arises from the trifluoroacetic acid used for deprotection reacting with hydroxymethyl groups on the resin support. nih.govnih.gov A highly effective method to prevent this is to use a resin support that is stable to trifluoroacetic acid and lacks these reactive functionalities, such as the aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin. The use of this type of support can reduce the level of trifluoroacetylation to less than 0.02% per cycle. nih.govnih.gov

Another specific instance of unwanted trifluoroacetylation occurs at the N-terminus of peptides ending in proline, particularly during the final cleavage from the solid phase when an Fmoc protecting group has been removed beforehand. researchgate.net A practical solution to this problem is to subtly alter the solid-phase peptide synthesis protocol by incorporating Boc-protected proline, instead of Fmoc-protected proline, as the final N-terminal amino acid. This change effectively suppresses the unwanted N-terminal trifluoroacetylation. researchgate.net

Applications in Analytical Chemistry for Enantiomeric Analysis

Chiral Derivatization for Chromatographic Separationsigmaaldrich.comnih.govnih.govnih.gov

1-(Trifluoroacetyl)-L-proline, often in the form of its reactive derivative trifluoroacetyl-L-prolyl chloride (L-TPC), is extensively used as a chiral derivatizing agent (CDA). nih.govnih.gov This process involves the reaction of the chiral reagent with the analyte enantiomers to form diastereomeric derivatives. nih.gov These newly formed diastereomers possess distinct physicochemical properties, which allows for their separation and quantification using achiral chromatographic systems. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methodssigmaaldrich.comnih.govnih.govnih.gov

The volatility of the derivatives formed with 1-(Trifluoroacetyl)-L-proline makes this method particularly suitable for gas chromatography (GC) and its combination with mass spectrometry (GC-MS). sigmaaldrich.comnih.govnih.gov The trifluoroacetyl group enhances the volatility of the derivatives, facilitating their analysis by GC. sigmaaldrich.com

The fundamental principle behind the use of 1-(Trifluoroacetyl)-L-proline in GC is the formation of diastereomers. nih.gov When a racemic mixture of a chiral compound is reacted with the enantiomerically pure L-TPC, two diastereomers are formed. These diastereomers have different spatial arrangements and, consequently, different interaction capabilities with the achiral stationary phase of the GC column. This difference in interaction leads to different retention times, allowing for their separation and subsequent quantification. nih.gov

For instance, the enantiomers of various chiral amines can be derivatized with (S,S)-N-trifluoroacetylproline anhydride (B1165640). nih.gov However, it is crucial to ensure the derivatization reaction proceeds without stereoselectivity or racemization of the acylating reagent to achieve accurate quantitative analysis. nih.gov

To achieve optimal separation of the diastereomeric derivatives, several chromatographic parameters must be carefully controlled. These include the type of GC column, the temperature program of the oven, the carrier gas flow rate, and the injection mode. The choice of the stationary phase of the GC column is critical, as its polarity will influence the interaction with the derivatized analytes. Temperature programming, which involves a gradual increase in the column temperature during the analysis, is often employed to ensure good peak shape and resolution for compounds with a wide range of boiling points. sigmaaldrich.comnih.gov

A study on the chiral separation of new cathinone (B1664624) and amphetamine-related designer drugs using trifluoroacetyl-l-prolyl chloride as a chiral derivatization reagent highlights the importance of optimizing GC-MS conditions. nih.gov Similarly, the analysis of proline methyl ester enantiomers as N-trifluoroacetyl derivatives demonstrates the need for specific GC conditions to achieve enantioresolution. sigmaaldrich.com

Trifluoroacetyl-L-prolyl chloride (L-TPC) has proven to be an effective chiral derivatizing agent for the enantiomeric separation of various classes of chiral molecules by GC-MS. nih.govnih.gov

Amphetamines and Cathinones: Several studies have successfully employed L-TPC for the indirect chiral separation of amphetamines and synthetic cathinones. nih.govnih.gov The derivatization allows for the resolution and quantification of the individual enantiomers of these psychoactive substances, which is crucial as different enantiomers can exhibit distinct pharmacological and toxicological effects. nih.gov

Amino Acids: The enantiomeric analysis of amino acids is another significant application. Amino acids are converted to their volatile N-trifluoroacetyl-O-alkyl ester derivatives before GC analysis. nih.gov This two-step derivatization process has been successfully applied to a wide range of proteinogenic and non-proteinogenic amino acids, enabling their resolution and quantification with high sensitivity. nih.gov For example, a comprehensive two-dimensional gas chromatography method has been developed for the resolution of 27 amino acids, including 17 enantiomeric pairs, as stable N-trifluoroacetyl-O-methyl ester derivatives. nih.gov

| Analyte Class | Derivatizing Agent | Analytical Technique | Key Findings |

| Amphetamines | Trifluoroacetyl-l-prolyl chloride (L-TPC) | GC-MS | Successful enantiomeric separation of various amphetamine derivatives. nih.govnih.gov |

| Cathinones | Trifluoroacetyl-l-prolyl chloride (L-TPC) | GC-MS | Effective resolution of enantiomers of new recreational drugs. nih.govnih.gov |

| Amino Acids | Trifluoroacetic anhydride (TFAA) and Methanolic HCl | GC-MS | High-resolution separation and quantification of numerous amino acid enantiomers. nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

While GC is a common technique for analyzing TFAP derivatives, High-Performance Liquid Chromatography (HPLC) also offers viable separation methods.

In some cases, the diastereomers formed by derivatization with TFAP-related reagents can be separated by reversed-phase HPLC. juniperpublishers.com For instance, a method for assessing the enantiomeric purity of L-prolinamide hydrochloride involves derivatization with Marfey's reagent, a related chiral derivatizing agent, followed by RP-HPLC analysis. juniperpublishers.com This approach allows for excellent separation of the two enantiomers with high accuracy and sensitivity. juniperpublishers.com

Method Development for Enhanced Selectivity

In the realm of chiral gas chromatography (GC), enhancing the separation selectivity between enantiomers is paramount. One effective strategy involves the chemical modification of the analyte to improve its volatility and interaction with the chiral stationary phase. For amino acids like proline, a two-step derivatization process is often employed to achieve baseline separation of its enantiomers. sigmaaldrich.com

This process begins with the esterification of the carboxylic acid group, for instance, through methylation with methanolic HCl. sigmaaldrich.com This is followed by the acylation of the amino group. The use of trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetyl group is particularly advantageous. This N-trifluoroacetylation not only blocks the polar N-H group, which improves the peak shape and reduces tailing during GC analysis, but it also creates a more volatile derivative, leading to shorter retention times. sigmaaldrich.com

The derivatization of proline into its N-trifluoroacetyl methyl ester does not affect the chiral center of the molecule, allowing for its enantiomeric separation on a suitable chiral stationary phase, such as one based on a derivatized cyclodextrin (B1172386). sigmaaldrich.com The choice of the acylating agent can significantly influence the chromatographic behavior. For example, using trifluoroacetic anhydride can result in a reversal of the elution order of the D and L enantiomers compared to using acetic anhydride, a phenomenon known as enantioreversal. sigmaaldrich.com This can be a powerful tool for the analysis of trace levels of one enantiomer in the presence of an excess of the other. sigmaaldrich.com

The enhanced volatility and improved chromatographic properties imparted by the trifluoroacetyl group contribute to higher sensitivity and shorter analysis times compared to other methods like HPLC. sigmaaldrich.com This makes the formation of derivatives like N-trifluoroacetyl-proline esters a key step in developing robust and efficient GC methods for enantiomeric analysis. nih.gov

Table 1: Effect of Derivatization on GC Analysis of Proline Enantiomers

| Derivatization Step | Reagent Example | Purpose | Outcome |

|---|---|---|---|

| Esterification | Methanolic HCl | Converts the carboxylic acid to an ester | Increases volatility |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Blocks the amino group with a trifluoroacetyl group | Improves peak shape, increases volatility, enables enantioreversal sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Enantiodiscrimination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for the differentiation of enantiomers without the need for chromatographic separation. In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes, which are energetically different and thus possess distinct NMR spectra. nih.gov

This technique is particularly effective for N-trifluoroacetylated amino acids, including 1-(Trifluoroacetyl)-L-proline. The trifluoromethyl (CF3) group provides a sensitive probe for ¹⁹F NMR spectroscopy. researchgate.net The large chemical shift range of ¹⁹F NMR and the absence of background signals in most organic molecules make it an ideal nucleus for monitoring chiral recognition events. nih.gov

When a racemic mixture of an N-trifluoroacetylated amino acid is dissolved in a solution containing a chiral solvating agent, the differing interactions between the CSA and each enantiomer lead to a chemical shift nonequivalence (ΔΔδ). This results in the appearance of separate signals for each enantiomer in the ¹⁹F NMR spectrum, allowing for their direct quantification. researchgate.net The magnitude of the chemical shift difference is dependent on several factors, including the nature of the CSA, the solvent, and the temperature. researchgate.net

Exploiting Anisotropy Effects for Chiral Recognition

The primary mechanism for chiral recognition by many CSAs in NMR spectroscopy is based on the magnetic anisotropy effect. youtube.com Chiral solvating agents that are effective for this purpose often contain aromatic rings. unipi.it When a molecule is placed in an external magnetic field, the π-electrons in these aromatic rings are induced to circulate, creating their own local magnetic field. This induced field is anisotropic, meaning its strength and direction vary with position relative to the ring. youtube.com

When the enantiomers of an analyte like 1-(Trifluoroacetyl)-L-proline interact with an aromatic CSA, they form diastereomeric complexes with slightly different geometries. As a result, specific protons or the fluorine nuclei of the trifluoroacetyl group in each enantiomer will be positioned in different regions of the CSA's anisotropic magnetic field. youtube.comyoutube.com One enantiomer might experience a shielding effect (upfield shift in the NMR spectrum), while the other experiences a deshielding effect (downfield shift), or the magnitude of the effect will be different for each. youtube.com This difference in the effective magnetic field experienced by the nuclei of the two enantiomers is what leads to the observable separation of their signals in the NMR spectrum. nih.gov The use of residual chemical shift anisotropies (RCSAs) in an alignment medium can also provide detailed structural information based on the orientation of chemical shielding tensors. nih.gov

Application in Determination of Absolute Configurations

Beyond determining the enantiomeric ratio, NMR spectroscopy in conjunction with chiral derivatizing agents can be used to assign the absolute configuration of a chiral molecule. This is often achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) of known absolute configuration. acs.org

For example, an α-chiral amine or an amino acid ester can be derivatized with a chiral acid containing a ¹⁹F NMR probe. acs.org The resulting diastereomeric amides will exhibit different chemical shifts in the ¹⁹F NMR spectrum. Based on empirical models that correlate the observed chemical shift differences with the spatial arrangement of substituents around the chiral center, the absolute configuration of the original amine or amino acid can be determined. acs.org

These models are often based on the shielding effects of the substituents on the analyte. A simplified conformational model can be proposed where the largest chemical shift difference is observed for a specific spatial arrangement of the substituents relative to the fluorine-containing group of the derivatizing agent. acs.org By comparing the observed chemical shifts of the diastereomers to the predictions of the model, the absolute configuration (R or S) of the chiral center can be assigned. rsc.org This method has been successfully applied to a wide range of amino acids and amines, providing a rapid and reliable alternative to X-ray crystallography for the determination of absolute stereochemistry. nih.govacs.org

Role in Advanced Organic Synthesis and Peptide Chemistry

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. researchgate.netscielo.org.mx L-proline and its derivatives are well-established as effective chiral auxiliaries. nih.govlibretexts.org The trifluoroacetylated version, 1-(Trifluoroacetyl)-L-proline, offers specific advantages in directing asymmetric transformations.

Diastereoselective Reactions Mediated by 1-(Trifluoroacetyl)-L-proline Derivatives

Derivatives of 1-(Trifluoroacetyl)-L-proline are instrumental in guiding diastereoselective reactions, which are crucial for creating specific stereoisomers of a target molecule. The trifluoroacetyl group, with its strong electron-withdrawing nature, can influence the conformation and reactivity of the proline ring and any attached substrates. This influence is key to achieving high levels of diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. researchgate.net For instance, the controlled formation of a new proline framework with high diastereoselectivity has been achieved through a cascade reaction involving CF3-substituted allenynes. nih.gov

Strategies for Auxiliary Attachment and Cleavage

The practical utility of a chiral auxiliary is highly dependent on the ease and efficiency of its attachment to the substrate and its subsequent removal from the product. researchgate.net For 1-(Trifluoroacetyl)-L-proline, attachment is typically achieved by forming an amide bond with the substrate. The trifluoroacetyl group can be introduced onto the L-proline nitrogen under neutral conditions, for example, using ethyl trifluoroacetate (B77799). acs.orgacs.org

The cleavage of the auxiliary after the desired stereoselective transformation is equally critical. Ideally, the cleavage conditions should be mild to avoid racemization or decomposition of the desired product. researchgate.netresearchgate.net The trifluoroacetyl group's lability under specific conditions facilitates this removal. For example, in some contexts, trifluoroacetic acid (TFA) is used in cleavage cocktails to remove protecting groups, a process that can be influenced by the presence of the trifluoroacetyl moiety. nih.gov

Building Block in Peptide Synthesis and Modified Peptide Design

Beyond its role as a transient chiral director, 1-(Trifluoroacetyl)-L-proline and its derivatives serve as integral building blocks in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.govresearchgate.net

Incorporation into Complex Organic Compounds and Peptidomimetics

The unique conformational constraints imposed by the proline ring, combined with the electronic effects of the trifluoroacetyl group, make this compound an attractive building block for creating complex organic structures and peptidomimetics. nih.govresearchgate.net Peptidomimetics are designed to have improved properties such as enhanced stability, bioavailability, and specific biological activities. nih.gov The incorporation of 1-(Trifluoroacetyl)-L-proline can influence the peptide's secondary structure and its interaction with biological targets.

Synthesis of N6-Trifluoroacetyl-L-lysyl-L-proline and Related Dipeptides

A significant application of trifluoroacetylated proline is in the synthesis of specific dipeptides, such as N6-Trifluoroacetyl-L-lysyl-L-proline. This particular dipeptide is a key intermediate in the synthesis of Lisinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. chemicalbook.com The trifluoroacetyl group serves as a protecting group for the lysine (B10760008) side chain during the synthesis. The synthesis involves the coupling of N6-trifluoroacetyl-L-lysine with L-proline. chemicalbook.comgoogle.com

| Intermediate | Precursor 1 | Precursor 2 |

| N2-1[(1S)-Ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysyl-L-proline | N2-(1-(S)-Ethoxycarbonyl-3-phenylpropyl)-n6-trifluoroacetyl-L-lysine | L-Proline |

Impact of Trifluoroacetyl Group on Reactivity and Selectivity in Peptide Couplings

The trifluoroacetyl group significantly impacts the reactivity and selectivity of peptide coupling reactions. rsc.orgnih.govnih.gov The strong electron-withdrawing nature of the trifluoroacetyl group can enhance the acidity of the N-H bond, which can be exploited for site-selective reactions. rsc.org Furthermore, the use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling has been shown to proceed with a high degree of stereochemical preservation. acs.org

The presence of trifluoroacetic acid (TFA), a related compound, is known to affect peptide structure and can influence the outcomes of peptide synthesis and purification. novoprolabs.comresearchgate.net While not directly part of the 1-(Trifluoroacetyl)-L-proline structure, the principles of how trifluoroacetyl groups affect peptide chemistry are relevant. For instance, the trifluoroacetyl group can alter the solubility and aggregation properties of peptides, which is a critical consideration during synthesis and purification. nih.gov

Explorations in Catalyst Design and Organocatalysis (Derivative-focused)

The field of organocatalysis has identified L-proline as a remarkably effective "simplest enzyme" for promoting asymmetric transformations. libretexts.org Its rigid five-membered ring and bifunctional nature, containing both a secondary amine (nucleophilic site) and a carboxylic acid (Brønsted acid site), are key to its catalytic prowess. nih.gov This unique structure enables it to activate substrates through the formation of enamine or iminium ion intermediates, while the carboxylic acid group often participates in stabilizing the transition state through hydrogen bonding. nii.ac.jp This dual activation mechanism is central to its success in a wide array of reactions, including aldol, Mannich, and Michael additions. wikipedia.orgnih.gov However, the pursuit of enhanced reactivity, broader substrate scope, improved stereoselectivity, and better solubility in various organic solvents has driven extensive research into modifying the basic proline framework.

Design of Proline-Based Organocatalysts and Their Modifications

The design of proline-based organocatalysts is a strategic endeavor focused on amplifying its inherent catalytic capabilities. Modifications are typically aimed at tuning the steric and electronic properties of the catalyst to achieve greater control over the asymmetric induction in a given chemical reaction. wikipedia.org The fundamental requirements for many of these catalysts include the core proline scaffold and a hydrogen-bond-donating group. nih.gov

Key modification strategies include:

Modification of the Carboxylic Acid Group: The carboxylic acid is a crucial component for stabilizing transition states. Replacing it with other acidic moieties, such as tetrazoles or acylsulfonamides, has yielded catalysts with superior performance compared to proline itself. These modifications can lead to higher yields and enantioselectivities, and importantly, allow the reactions to be performed in non-polar solvents where proline is ineffective. organic-chemistry.org

Introduction of Steric Bulk: Attaching bulky groups to the proline ring, often at the C4 or C5 position, is a common strategy. These bulky substituents can enhance facial discrimination in the transition state, thereby improving enantioselectivity.

Conformational Restriction: Incorporating the proline structure into a more rigid bicyclic framework, such as a [2.2.1] or [2.1.1] system, has been explored through computational studies. rsc.org This increased rigidity is predicted to improve the organization of the transition state, leading to substantially higher enantiomeric excess compared to proline. rsc.org Analysis of these systems shows that weak interactions, including intramolecular hydrogen bonding, play a vital role in stabilizing the diastereomeric transition states that dictate the stereochemical outcome. rsc.org

Immobilization on Supports: To address challenges with catalyst recovery and reuse, particularly for industrial-scale applications, proline and its derivatives have been immobilized on various solid supports. nih.gov This heterogenization, achieved through methods like impregnation or grafting, facilitates easier separation of the catalyst from the reaction mixture. nih.gov

These modifications have led to a new generation of proline-derived catalysts that overcome some of the limitations of the parent molecule, such as the need for high catalyst loadings and limited solvent compatibility. organic-chemistry.org

Table 1: Examples of Proline-Derived Organocatalyst Modifications and Their Impact

| Modification Strategy | Modified Functional Group | Resulting Catalyst Type | Reported Advantages |

|---|---|---|---|

| Carboxylic Acid Replacement | Carboxylic Acid | Proline-derived Tetrazoles | Higher yields and enantioselectivity, improved solubility in non-polar solvents. organic-chemistry.org |

| Carboxylic Acid Replacement | Carboxylic Acid | Proline-derived Acylsulfonamides | Enhanced performance in Mannich, nitro-Michael, and aldol reactions. organic-chemistry.org |

| Immobilization | Entire Proline Molecule | Heterogenized Proline | Enables catalyst recovery and reuse, suitable for large-scale processes. nih.gov |

| Conformational Restriction | Pyrrolidine (B122466) Ring | Bicyclic Proline Analogues | Predicted to significantly increase enantiomeric excess. rsc.org |

Investigation of Trifluoroacetyl Substituents in Catalytic Systems

The introduction of a trifluoroacetyl group (-COCF₃) onto the nitrogen atom of the proline ring, creating 1-(Trifluoroacetyl)-L-proline, represents a significant electronic modification of the catalyst scaffold. The trifluoroacetyl group is a powerful electron-withdrawing moiety due to the high electronegativity of the three fluorine atoms. This property fundamentally alters the electronic character of the proline nitrogen.

In a typical proline-catalyzed reaction, the secondary amine nitrogen acts as a nucleophile to form an enamine intermediate with a ketone or aldehyde donor. nii.ac.jp By attaching a strong electron-withdrawing trifluoroacetyl group, the nucleophilicity of the proline nitrogen is significantly diminished. This modification would likely inhibit or prevent the classical enamine-based catalytic cycle that proline is famous for.

However, the resulting N-trifluoroacetylated amino acid derivative gains new potential applications in catalysis:

Brønsted Acidity: The electron-withdrawing effect of the trifluoroacetyl group increases the acidity of the remaining carboxylic acid proton. This enhanced acidity makes the molecule a more powerful chiral Brønsted acid catalyst compared to unmodified proline.

Lewis Base Activation: The carbonyl oxygen of the trifluoroacetyl group itself can act as a Lewis basic site, potentially participating in reaction mechanisms by activating substrates or reagents.

Chiral Ligand in Metal Catalysis: The trifluoroacetate anion (TFA) is known to be an excellent counterion in metal-catalyzed reactions, enhancing the electrophilicity of the metal center. rutgers.edu Similarly, 1-(Trifluoroacetyl)-L-proline can serve as a chiral ligand for transition metals. The trifluoroacetyl group can influence the electronic environment of the metal center, while the chiral proline backbone provides the asymmetric environment necessary for enantioselective catalysis. For example, rhodium trifluoroacetate complexes have been used for the oxidative carbonylation of arenes, where the trifluoroacetate ligand is crucial for the C-H activation step. rutgers.edu

The investigation of trifluoroacetyl substituents in catalytic systems, therefore, shifts the focus from proline's traditional role in enamine catalysis to its potential as a chiral Brønsted acid or as a specialized ligand in organometallic catalysis. The strong electron-withdrawing nature of the group is the key determinant of its function.

Table 2: Predicted Effects of N-Trifluoroacetylation on L-Proline's Catalytic Properties

| Property | L-Proline | 1-(Trifluoroacetyl)-L-proline | Rationale |

|---|---|---|---|

| Nitrogen Nucleophilicity | High | Significantly Reduced | The strong electron-withdrawing trifluoroacetyl group delocalizes the lone pair of the nitrogen atom. |

| Enamine Formation | Readily forms | Unlikely to form | Reduced nitrogen nucleophilicity prevents attack on carbonyl substrates. |

| Carboxylic Acid Acidity | Moderate | Increased | The inductive effect of the -COCF₃ group enhances the acidity of the -COOH proton. |

| Potential Catalytic Role | Bifunctional (enamine/acid) | Chiral Brønsted Acid / Chiral Ligand | The primary catalytic function shifts from enamine-based cycles to acid catalysis or metal coordination. |

Theoretical and Mechanistic Investigations

Computational Studies on Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity and stereoselectivity of proline and its derivatives in various chemical transformations. nih.govresearchgate.netmasjaps.comresearchgate.net While specific computational studies focusing exclusively on 1-(Trifluoroacetyl)-L-proline are not extensively documented in dedicated publications, the principles derived from research on other proline derivatives provide a robust framework for understanding its behavior.

Computational investigations into proline-catalyzed reactions, such as the aldol (B89426) reaction, analyze the structures and relative energies of transition states to elucidate the origins of stereoselectivity. nih.govresearchgate.net These studies often employ DFT methods like B3LYP with basis sets such as 6-31G(d,p) to model the reaction pathways. nih.govresearchgate.net The analysis focuses on factors like hydrogen bonding, steric hindrance, and the puckering of the pyrrolidine (B122466) ring, which determine the favored stereochemical outcome. nih.govlibretexts.org For instance, in proline-catalyzed aldol reactions, the formation of an enamine intermediate is crucial, and its subsequent attack on an aldehyde proceeds through a transition state whose geometry dictates the chirality of the product. nih.govlibretexts.org

The introduction of a trifluoroacetyl group at the nitrogen atom of L-proline is expected to significantly modulate its reactivity. The strong electron-withdrawing nature of the trifluoroacetyl group reduces the nucleophilicity of the nitrogen atom. This electronic modification would influence the formation and stability of intermediates in reactions where 1-(Trifluoroacetyl)-L-proline might act as a catalyst or a substrate. Computational models can predict these effects by calculating changes in atomic charges, bond lengths, and vibrational frequencies. masjaps.com DFT studies on similar N-substituted proline derivatives have shown that the nature of the N-substituent has a profound impact on the conformational preference of the pyrrolidine ring and the activation barriers of reactions. nih.govresearchgate.net

| Computational Method | System Studied | Key Findings and Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) at B3LYP/6-31G(d,p) | Proline-catalyzed aldol reaction | Analyzes transition state geometries to predict enantioselectivity; identifies the role of hydrogen bonding and ring conformation in determining stereochemical outcomes. | nih.govresearchgate.net |

| DFT at G3(MP2,CC)//M062X/6-31+G(d)/SMD | Proline-catalyzed intermolecular aldol reaction | Provides a detailed kinetic model of the full catalytic cycle, including a revised mechanism for enamine formation. | researchgate.net |

| DFT at B3LYP/6-311++G(d) | Tosyl-D-Proline | Optimizes molecular geometry and provides theoretical infrared (IR) spectrum, identifying characteristic vibrational modes of key functional groups. | masjaps.com |

| DFT B3LYP/6-311G | Proline in various solvents | Calculates theoretical parameters and characterizes geometry optimization to understand ion conductivity and association. | researchgate.net |

Mechanistic Pathways of Derivatization Reactions

The primary route to synthesizing 1-(Trifluoroacetyl)-L-proline is through the derivatization of L-proline. This is typically achieved via an acylation reaction, a common strategy for modifying amino acids to enhance their volatility for gas chromatography (GC) analysis. sigmaaldrich.comlibretexts.orggcms.cz

The most direct method involves the reaction of L-proline with trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comsigmaaldrich.com In this acylation process, the lone pair of electrons on the secondary amine nitrogen of the proline ring attacks one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate (B77799) ion, resulting in the formation of the stable N-trifluoroacetyl amide bond. libretexts.org To ensure the reaction proceeds efficiently, the carboxylic acid group of proline is often first esterified, for example, through methylation with methanolic HCl. sigmaaldrich.comsigmaaldrich.com This two-step process—esterification followed by acylation—prevents unwanted side reactions and yields a derivative, such as the methyl ester of 1-(Trifluoroacetyl)-L-proline, which is highly suitable for GC analysis due to its improved volatility and reduced polarity. sigmaaldrich.comsigmaaldrich.com The acylation reaction is typically carried out in a solvent like methylene (B1212753) chloride and may be facilitated by gentle heating. sigmaaldrich.comsigmaaldrich.com

A different and more complex mechanism for trifluoroacetylation has been identified in the context of solid-phase peptide synthesis (SPPS). nih.gov This pathway does not involve direct acylation with a reagent like TFAA during the coupling step. Instead, it occurs through the reaction of resin-bound amines with trifluoroacetoxymethyl groups present on the resin support. nih.gov These groups can be generated by the treatment of hydroxymethyl sites on the resin with trifluoroacetic acid (TFA), which is commonly used for deprotection steps in SPPS. The subsequent neutralization step with a tertiary amine can then trigger the transfer of the trifluoroacetyl group from the resin to the amine of the peptide or amino acid, leading to undesired N-terminal capping. nih.gov This mechanism highlights a potential side reaction pathway for the formation of 1-(Trifluoroacetyl)-L-proline when L-proline is used in SPPS under certain conditions.

| Pathway | Reagents and Conditions | Mechanism Description | Primary Application | Reference |

|---|---|---|---|---|

| Direct Acylation | L-proline (often pre-esterified), Trifluoroacetic anhydride (TFAA), Solvent (e.g., methylene chloride), Heat (e.g., 60 °C) | Nucleophilic attack of the proline nitrogen on the carbonyl of TFAA, followed by elimination of trifluoroacetate. | Derivatization for chiral GC analysis. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Intersite Nucleophilic Reaction (SPPS) | Resin-bound L-proline, Trifluoroacetic acid (TFA), Tertiary amine | Transfer of a trifluoroacetyl group from trifluoroacetoxymethyl sites on the resin support to the proline nitrogen during neutralization. | Side reaction in solid-phase peptide synthesis. | nih.gov |

Interactions with Chiral Stationary Phases and Solvating Agents

The trifluoroacetyl group plays a critical role in the chiral recognition of L-proline derivatives, enabling their separation and analysis through interactions with chiral stationary phases (CSPs) and chiral solvating agents (CSAs).

Interactions with Chiral Stationary Phases

In chiral gas chromatography, the derivatization of proline to its N-trifluoroacetyl methyl ester is essential for successful enantiomeric separation on specific CSPs. sigmaaldrich.com A notable example is the use of an Astec CHIRALDEX® G-TA column, which features a trifluoroacetyl-derivatized gamma-cyclodextrin (B1674603) as the chiral selector. sigmaaldrich.comsigmaaldrich.com The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers of the derivatized analyte and the chiral stationary phase.

The interactions governing this chiral recognition are multifaceted and include hydrogen bonding, dipole-dipole interactions, and inclusion of parts of the analyte molecule within the cyclodextrin (B1172386) cavity. ucdavis.edunih.govsemanticscholar.org The trifluoroacetyl group is crucial for this process. Its electronegative fluorine atoms can participate in specific interactions with the CSP. Furthermore, derivatization significantly improves the chromatographic properties of proline by increasing its volatility and reducing peak tailing, which would otherwise occur due to the interaction of the underivatized amine group with the column material. sigmaaldrich.comsigmaaldrich.com

An interesting phenomenon observed is "enantioreversal," where the elution order of the D and L enantiomers can be inverted by simply changing the acylating agent used for derivatization (e.g., trifluoroacetic anhydride vs. acetic anhydride). sigmaaldrich.comsigmaaldrich.com This demonstrates that the nature of the N-acyl group is a determining factor in the stereoselective interactions with the chiral stationary phase, highlighting the subtle yet powerful influence of the derivative's structure on the chiral recognition mechanism.

Interactions with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), provides another powerful method for the enantiodiscrimination of N-trifluoroacetylated amino acids. nih.govsemmelweis.huresearchgate.net CSAs are chiral molecules that form rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of an analyte in solution. This association leads to a difference in the magnetic environment for the nuclei of the two enantiomers, resulting in separate, distinguishable signals in the NMR spectrum (a phenomenon known as anisochrony). researchgate.net

For N-trifluoroacetyl amino acid derivatives, C2-symmetrical bis-thiourea-based CSAs have proven to be highly effective. nih.govacs.org In the presence of such a CSA, the enantiomers of 1-(Trifluoroacetyl)-L-proline would form diastereomeric solvates, leading to chemical shift non-equivalence (Δδ) in both ¹H and ¹⁹F NMR spectra. The interaction often involves hydrogen bonding between the CSA's thiourea (B124793) and phenolic hydroxyl groups and the carboxyl and trifluoroacetyl groups of the analyte. nih.gov The presence of an achiral additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can enhance the solubility of the analyte and actively participate in the chiral discrimination pathway. nih.govacs.org The magnitude of the chemical shift difference is a measure of the enantiodiscrimination efficiency and allows for the quantification of the enantiomeric excess of the sample.

| N-TFA Amino Acid Derivative | Observed Nucleus | Chemical Shift Nonequivalence (Δδ in ppm) | Reference |

|---|---|---|---|

| N-TFA-Alanine | NH | 0.096 | nih.gov |

| N-TFA-Alanine | CF₃ | 0.099 | nih.gov |

| N-TFA-Valine | NH | 0.012 | nih.gov |

| N-TFA-Valine | CF₃ | 0.050 | nih.gov |

Note: Data presented is for representative N-TFA amino acids to illustrate the principle of interaction with a chiral solvating agent.

Emerging Research Areas and Future Directions

Development of Novel Derivatizing Agents and Chiral Auxiliaries

The inherent chirality and reactive nature of 1-(Trifluoroacetyl)-L-proline make it an exceptional scaffold for the design of new chiral derivatizing agents and auxiliaries. These reagents are instrumental in converting enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques.

A significant advancement in this area is the utilization of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFA-L-prolyl chloride) , the acid chloride derivative of 1-(Trifluoroacetyl)-L-proline. chemicalbook.comsigmaaldrich.com This reagent has proven to be a highly effective chiral derivatizing agent, particularly for the enantioseparation of primary and secondary amines. smolecule.com The trifluoroacetyl group enhances the reactivity of the molecule and its solubility in organic solvents, which is advantageous in various synthetic applications. cymitquimica.com The reaction of TFA-L-prolyl chloride with a racemic amine yields a pair of stable diastereomeric amides. These diastereomers exhibit different physicochemical properties, allowing for their separation by techniques such as gas chromatography-mass spectrometry (GC-MS). smolecule.com

The selection of the derivatizing agent can significantly influence the chromatographic behavior of the resulting diastereomers. For instance, in the chiral GC analysis of proline, derivatization with trifluoroacetic anhydride (B1165640) (TFAA) results in more volatile derivatives compared to acetic anhydride, leading to shorter analysis times. sigmaaldrich.com This principle of modifying the derivatizing agent to tune the analytical properties is a key driver in the development of new reagents based on the 1-(Trifluoroacetyl)-L-proline framework.

Future research in this domain is focused on synthesizing a broader palette of derivatizing agents derived from 1-(Trifluoroacetyl)-L-proline. By modifying the proline ring or the trifluoroacetyl group, scientists aim to create reagents with enhanced selectivity for a wider range of chiral analytes, including alcohols, carboxylic acids, and other functional groups. Furthermore, the development of novel chiral auxiliaries based on this scaffold holds promise for asymmetric synthesis, enabling the controlled production of single-enantiomer compounds. researchgate.net

Advanced Applications in Complex Mixture Analysis

The ability to accurately determine the enantiomeric composition of chiral molecules within complex biological and environmental matrices is a significant analytical challenge. Derivatives of 1-(Trifluoroacetyl)-L-proline are proving to be invaluable tools in addressing this challenge, enabling the sensitive and selective analysis of chiral compounds in intricate mixtures.

One of the most notable applications is in the field of forensic and clinical toxicology. TFA-L-prolyl chloride has been successfully employed for the chiral separation of psychoactive substances, such as cathinone (B1664624) and amphetamine derivatives, in biological samples like urine and plasma. chemicalbook.comsigmaaldrich.com The derivatization of these drugs with TFA-L-prolyl chloride, followed by GC-MS analysis, allows for the efficient separation and identification of individual enantiomers. This is crucial as the pharmacological and toxicological effects of these drugs can differ significantly between their enantiomeric forms. smolecule.com

The utility of these derivatizing agents extends to metabolomics, where the goal is to identify and quantify the complete set of small-molecule metabolites in a biological system. Chiral metabolites play critical roles in various physiological and pathological processes, and the ability to measure their enantiomeric excess (e.e.) can provide profound insights into cellular function and disease states. While the direct application of 1-(Trifluoroacetyl)-L-proline in broad metabolomic screens is still an emerging area, the principles established with its derivatives for targeted analysis lay the groundwork for more comprehensive studies. The development of analytical methods that can simultaneously derivatize and resolve a wide array of chiral metabolites is a key area of future research.

Furthermore, the robustness of these derivatization methods makes them suitable for environmental analysis, where the enantiomeric composition of pollutants can indicate their source and degradation pathways. The expansion of 1-(Trifluoroacetyl)-L-proline-based derivatization techniques to a wider range of environmental contaminants will be a significant focus of future investigations.

Integration with High-Throughput Screening Methodologies

The demand for rapid and efficient analysis of large numbers of samples in drug discovery, biotechnology, and clinical diagnostics has spurred the development of high-throughput screening (HTS) methodologies. Integrating chiral analysis techniques with HTS platforms presents a significant opportunity to accelerate the discovery and development of new chiral drugs and catalysts.

While direct, widespread integration of 1-(Trifluoroacetyl)-L-proline itself into HTS is in its early stages, the analytical principles it underpins are highly compatible with modern screening technologies. Mass spectrometry (MS) has become a cornerstone of HTS due to its speed, sensitivity, and ability to analyze complex mixtures without the need for chromophoric labels. nih.gov Chiral derivatization with reagents like TFA-L-prolyl chloride, which produces diastereomers with distinct mass-to-charge ratios or fragmentation patterns, can be seamlessly coupled with rapid MS-based detection methods.

Future directions in this area involve the development of automated derivatization protocols that can be integrated into robotic liquid handling systems. This would enable the rapid preparation of large sample libraries for subsequent analysis by HTS-MS platforms. The goal is to create streamlined workflows for the high-throughput determination of enantiomeric excess in various applications, from the screening of chiral catalyst libraries to the analysis of clinical samples. The development of novel derivatizing agents based on 1-(Trifluoroacetyl)-L-proline that are specifically designed for HTS applications, for example, by incorporating features that enhance ionization efficiency in mass spectrometry, is a promising avenue of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.